molecular formula C9H15ClFNO4S B12428061 tert-Butyl 3-(chlorosulfonyl)-4-fluoropyrrolidine-1-carboxylate CAS No. 2592399-27-2

tert-Butyl 3-(chlorosulfonyl)-4-fluoropyrrolidine-1-carboxylate

Cat. No.: B12428061
CAS No.: 2592399-27-2
M. Wt: 287.74 g/mol
InChI Key: SLWSZYQVFIPGAD-UHFFFAOYSA-N
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Description

tert-Butyl 3-(chlorosulfonyl)-4-fluoropyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a chlorosulfonyl group, and a fluoropyrrolidine moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural characteristics and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(chlorosulfonyl)-4-fluoropyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-(chlorosulfonyl)-4-fluoropyrrolidine with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to achieve a more sustainable and scalable synthesis of similar compounds .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(chlorosulfonyl)-4-fluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the sulfonyl group.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Nucleophiles: Amines, alcohols, and thiols.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield sulfonamide derivatives, while hydrolysis can produce the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 3-(chlorosulfonyl)-4-fluoropyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of bioactive compounds, including potential pharmaceuticals. Its structural features allow for modifications that can enhance pharmacological properties.

  • Beta-lactamase Inhibitors : The compound is utilized in the preparation of beta-lactamase inhibitors, which are crucial in combating antibiotic resistance. These inhibitors can be synthesized through various chemical transformations involving this compound as a key intermediate .

Agrochemical Development

The unique properties of this compound make it suitable for use in agrochemicals. The incorporation of fluorine and sulfonyl groups can enhance the lipophilicity and biological activity of agricultural products.

  • Pesticide Formulations : Research indicates that derivatives of this compound may exhibit insecticidal properties similar to established pesticides, providing avenues for developing new formulations with improved efficacy .

Case Study 1: Synthesis of Bioactive Compounds

A study highlighted the synthesis of a series of compounds based on this compound, demonstrating its utility in creating novel bioactive molecules. The transformations included nucleophilic substitutions and coupling reactions that yielded compounds with enhanced biological activities against specific targets .

Case Study 2: Agrochemical Applications

In another investigation, researchers explored the application of this compound in developing new agrochemicals. The study focused on modifying the chlorosulfonyl group to improve solubility and stability in formulations, resulting in products that showed increased effectiveness against pests while minimizing environmental impact .

Comparative Analysis Table

Application AreaCompound RoleKey Findings
Medicinal ChemistryIntermediate for beta-lactamase inhibitorsEffective against antibiotic-resistant bacteria
AgrochemicalsBuilding block for pesticide developmentEnhanced efficacy and reduced environmental impact

Mechanism of Action

The mechanism of action of tert-Butyl 3-(chlorosulfonyl)-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of enzyme activity or the formation of stable adducts, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(chlorosulfonyl)-4-chloropyrrolidine-1-carboxylate
  • tert-Butyl 3-(chlorosulfonyl)-4-bromopyrrolidine-1-carboxylate
  • tert-Butyl 3-(chlorosulfonyl)-4-iodopyrrolidine-1-carboxylate

Uniqueness

tert-Butyl 3-(chlorosulfonyl)-4-fluoropyrrolidine-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

tert-Butyl 3-(chlorosulfonyl)-4-fluoropyrrolidine-1-carboxylate is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a chlorosulfonyl group and a fluorine atom. This compound has garnered attention due to its potential applications in synthetic chemistry and pharmaceuticals, although specific data regarding its biological activity remains limited.

  • Molecular Formula : C9H15ClFNO4S
  • Molecular Weight : Approximately 269.75 g/mol
  • CAS Number : 2592399-27-2

The presence of the chlorosulfonyl and fluorine functionalities suggests that this compound may exhibit significant reactivity, which can be explored for various biological applications.

Biological Activity Overview

While direct studies on the biological activity of this compound are scarce, compounds with similar structures often demonstrate notable biological properties. The following sections summarize potential biological activities inferred from related compounds and theoretical studies.

Potential Biological Activities

  • Antimicrobial Activity : Compounds with sulfonamide groups have been widely studied for their antimicrobial properties. The chlorosulfonyl group in this compound might confer similar effects, potentially inhibiting bacterial growth.
  • Anticancer Properties : Some pyrrolidine derivatives have shown promise in cancer therapy due to their ability to interact with cellular pathways involved in tumor growth.
  • Enzyme Inhibition : The unique structure may allow for the inhibition of specific enzymes, particularly those involved in metabolic pathways.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, a comparative analysis with structurally similar compounds is useful.

Compound NameMolecular FormulaKey Features
tert-Butyl 3-amino-4-fluoropyrrolidine-1-carboxylateC9H17FN2O2Contains an amino group instead of chlorosulfonyl; studied for neuroprotective effects.
tert-Butyl 3-(sulfamoyl)-4-fluoropyrrolidine-1-carboxylateC9H16FNO4SSulfamoyl group offers different reactivity; investigated for anti-inflammatory properties.
tert-Butyl 3-(chlorosulfamoyl)-4-fluoropyrrolidineC9H15ClFNO4SCombines characteristics of both chlorosulfonyl and sulfamoyl groups; potential dual-action properties.

The unique combination of functionalities in this compound may lead to distinctive reactivity patterns that could be beneficial in drug design.

Properties

CAS No.

2592399-27-2

Molecular Formula

C9H15ClFNO4S

Molecular Weight

287.74 g/mol

IUPAC Name

tert-butyl 3-chlorosulfonyl-4-fluoropyrrolidine-1-carboxylate

InChI

InChI=1S/C9H15ClFNO4S/c1-9(2,3)16-8(13)12-4-6(11)7(5-12)17(10,14)15/h6-7H,4-5H2,1-3H3

InChI Key

SLWSZYQVFIPGAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)S(=O)(=O)Cl)F

Origin of Product

United States

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